Capsazocaine

Description

Conceptual Framework of Vanilloid Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), historically known as the vanilloid receptor 1, is a non-selective cation channel that functions as a polymodal sensor. wikipedia.orgnih.gov It is primarily expressed in sensory neurons and is activated by a range of stimuli, including noxious heat (temperatures above 42°C), acidic conditions (protons), and specific chemical compounds, most notably capsaicin (B1668287). nih.govnih.govnih.gov The activation of TRPV1 leads to an influx of cations, particularly calcium, which depolarizes the neuron and initiates a signal that the nervous system interprets as pain or heat. nih.govnih.gov

Receptor antagonism is a pharmacological concept where a molecule, known as an antagonist, binds to a receptor but does not activate it. wikipedia.org Instead, it blocks the receptor, preventing an agonist (an activating molecule like capsaicin) from binding and eliciting a biological response. wikipedia.orgconicet.gov.ar Antagonists can be classified based on their mechanism of action. A competitive antagonist , for example, binds to the same site on the receptor as the agonist. conicet.gov.arcvpharmacology.com By occupying this binding site, it directly competes with the agonist, thereby inhibiting the receptor's function. conicet.gov.ar

In the context of the TRPV1 receptor, an antagonist prevents the channel from opening in the presence of an activating stimulus. This blockade of TRPV1 activity is a critical mechanism for researchers studying the downstream consequences of the receptor's activation. By using an antagonist, scientists can effectively "silence" the receptor to probe its role in various physiological and pathological processes. wikipedia.org

Historical Context of Capsazocaine Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the groundbreaking research that identified its molecular target. In 1997, the laboratory of David Julius reported the successful cloning and characterization of the capsaicin receptor, which they named vanilloid receptor 1 (VR1), now known as TRPV1. wikipedia.orgnih.govnobelprize.org This seminal discovery, which led to a Nobel Prize in 2021, was achieved by screening a library of genes from sensory neurons to find the single gene that could make cells sensitive to capsaicin. nobelprize.orghealthcare-in-europe.com The identification of TRPV1 provided the specific molecular entity responsible for the sensation of burning heat from chili peppers and opened the door to understanding thermosensation at a molecular level. nobelprize.orghealthcare-in-europe.com

Almost immediately following the discovery of the receptor, the scientific community sought specific pharmacological tools to study its function. In the same year, a study characterized this compound as a "capsaicin-sensitive functional antagonist." kmu.edu.tw This initial characterization established this compound as a molecule that could oppose the actions of capsaicin at its newly identified receptor. This positioned it alongside other early antagonists, such as capsazepine (B1668289), as a valuable compound for the nascent field of TRPV1 research. wikipedia.orgucl.ac.uk

This compound as a Research Tool in Vanilloid Receptor Studies

The primary value of this compound in an academic setting is its function as a specific research tool for investigating TRPV1-mediated pathways. As a functional antagonist, it allows researchers to dissect the precise contributions of the TRPV1 channel to complex biological systems.

When a biological phenomenon is suspected to involve TRPV1, this compound can be applied to test this hypothesis. If the application of this compound inhibits or reverses the phenomenon, it provides strong evidence for the involvement of the TRPV1 channel. For instance, research into taste modulation has utilized TRPV1 antagonists to explore the interaction between the gustatory (taste) and somatosensory (touch, temperature, pain) systems. mdpi.com Studies have shown that antagonists like capsazepine can inhibit TRPV1 responses to various stimuli, helping to clarify the receptor's role in these sensory processes. mdpi.com

The use of antagonists is crucial for distinguishing TRPV1-dependent effects from those mediated by other receptors or pathways. This specificity allows for a more refined understanding of cellular signaling and neurobiology. The development of a diverse array of modulators, including agonists and antagonists with different properties, has been essential for advancing the field.

Table 1: Research Modulators of the TRPV1 Receptor

| Modulator Type | Mechanism of Action | Example Compounds | Primary Research Use |

|---|---|---|---|

| Agonist | Binds to and activates the TRPV1 channel, causing it to open. wikipedia.org | Capsaicin, Resiniferatoxin (B1680534) (RTX) | To stimulate TRPV1 for studying its activation, desensitization, and role in initiating sensory signals. wikipedia.orgfrontiersin.org |

| Competitive Antagonist | Binds to the agonist site on TRPV1, preventing activation by agonists like capsaicin. wikipedia.org | Capsazepine, this compound | To block TRPV1 function specifically, thereby isolating and identifying processes that are dependent on its activity. wikipedia.orgkmu.edu.twmdpi.com |

| Non-Competitive Antagonist | Binds to an allosteric (non-agonist) site or blocks the ion channel pore to prevent activation. wikipedia.org | Ruthenium Red | To inhibit TRPV1 through a different mechanism than competitive antagonists, offering another tool to confirm TRPV1 involvement. wikipedia.org |

This framework of agonist and antagonist tools, including this compound, allows researchers to modulate TRPV1 activity with precision, contributing significantly to the ongoing exploration of its function in science.

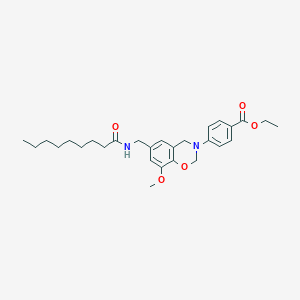

Structure

3D Structure

Properties

Molecular Formula |

C28H38N2O5 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

ethyl 4-[8-methoxy-6-[(nonanoylamino)methyl]-2,4-dihydro-1,3-benzoxazin-3-yl]benzoate |

InChI |

InChI=1S/C28H38N2O5/c1-4-6-7-8-9-10-11-26(31)29-18-21-16-23-19-30(20-35-27(23)25(17-21)33-3)24-14-12-22(13-15-24)28(32)34-5-2/h12-17H,4-11,18-20H2,1-3H3,(H,29,31) |

InChI Key |

BYJYANCPUZPCPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC2=C(C(=C1)OC)OCN(C2)C3=CC=C(C=C3)C(=O)OCC |

Synonyms |

CAPBZ cpd capsazocaine |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interaction Dynamics

Target Receptor Identification: Transient Receptor Potential Vanilloid Type 1 (TRPV1)

The primary molecular target for capsazocaine is the Transient Receptor Potential Vanilloid Type 1 (TRPV1) ion channel. mdpi.com Also known as the capsaicin (B1668287) receptor, TRPV1 is a non-selective cation channel predominantly expressed in primary afferent sensory neurons, which are responsible for detecting and transmitting pain signals. wikipedia.orgnih.gov

TRPV1 functions as a sophisticated molecular integrator of noxious stimuli. nih.govmdpi.com It is activated by a diverse range of physical and chemical triggers, including:

Temperatures exceeding 43°C (109°F). mdpi.comwikipedia.org

Acidic conditions (low pH). mdpi.comwikipedia.org

Exogenous ligands like capsaicin, the pungent compound in chili peppers. wikipedia.orgnih.gov

Endogenous lipids, often referred to as endovanilloids. nih.govmdpi.com

This polymodal activation allows TRPV1 to serve as a crucial sensor for heat, inflammation-associated acidosis, and various irritant compounds, leading to the sensation of pain and burning. nih.govnih.gov The identification of TRPV1 as the principal receptor for capsaicin paved the way for the development of antagonists like this compound, designed to block its activation and mitigate pain signaling. wikipedia.org

Mechanism of TRPV1 Ion Channel Modulation by this compound

This compound exerts its effects by directly interacting with the TRPV1 channel, altering its ability to open and permit ion flow. Its primary mechanism is competitive antagonism, though the complexities of its interaction also invite hypotheses about allosteric effects.

Competitive Antagonism at the Capsaicin Binding Site

This compound is recognized as a synthetic, competitive antagonist of the TRPV1 receptor. frontiersin.org This means it directly competes with activating ligands, most notably capsaicin, for the same binding site on the channel. nih.govwikipedia.org By occupying this "vanilloid binding site," this compound prevents agonists like capsaicin from binding and inducing the conformational change required for channel opening. frontiersin.org

Structural and mutagenic analyses have provided insight into this interaction. The vanilloid binding pocket is an intracellular domain formed by transmembrane segments of the TRPV1 protein. nih.gov Capsazepine (B1668289), a closely related compound and the first competitive TRPV1 antagonist discovered, is known to bind to this site and stabilize the channel in its closed state. wikipedia.orgfrontiersin.org This action prevents the movement of key protein domains, such as the S4-S5 linker, which is necessary for the channel's gate to open. frontiersin.org Research has shown that this compound effectively blocks capsaicin-induced activation of the TRPV1 channel. nih.gov

Allosteric Modulation Hypotheses and Research

While competitive antagonism is the principal mechanism, the concept of allosteric modulation in TRPV1 is an active area of research. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site, influencing the receptor's function in a non-competitive manner. researchgate.netnih.gov

Impact on Ion Flux and Membrane Potential Regulation

Activation of the TRPV1 channel leads to the opening of a non-selective cation pore, permitting the influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. mdpi.comnih.gov This influx of cations causes a depolarization of the cell membrane, which, if it reaches a sufficient threshold, triggers an action potential and the propagation of a pain signal. nih.govresearchgate.net

By acting as an antagonist, this compound prevents this cascade. It blocks the channel opening induced by agonists, thereby inhibiting the influx of Ca²⁺ and Na⁺. mdpi.comnih.gov This action prevents the depolarization of the membrane potential, effectively silencing the neuron's response to the noxious stimulus. researchgate.net For example, studies have shown that the increase in intracellular calcium concentration ([Ca²⁺]i) induced by capsaicin is blocked by pre-incubation with capsazepine. nih.gov The ultimate effect is the stabilization of the neuron's resting membrane potential, preventing the generation of pain signals at their source. mdpi.commdpi.com

Pharmacological Characterization of Antagonistic Efficacy

The effectiveness of this compound as a TRPV1 antagonist is quantified through various in vitro pharmacological assays. These experiments are crucial for determining its potency and comparing its activity across different conditions and species.

Inhibitory Potency Assessment in Receptor Functional Assays

The inhibitory potency of this compound is typically determined using functional assays that measure the activity of the TRPV1 channel in a controlled cellular environment. Common methods include calcium imaging and electrophysiology. In these assays, cells expressing the TRPV1 receptor are stimulated with an agonist like capsaicin, and the ability of this compound to inhibit the resulting response is measured.

The potency is often expressed as an IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. For example, in studies using human corneal fibroblasts, 10 µM of capsazepine (a close analog) was sufficient to block the increase in intracellular Ca²⁺ caused by capsaicin. nih.gov

It is important to note that the inhibitory potency of this compound can vary depending on the nature of the activating stimulus and the species from which the TRPV1 receptor is derived. For instance, capsazepine is more effective at inhibiting the human TRPV1 response to acidic conditions (pH 5.5) than the rat TRPV1 response. nih.gov Specific mutations in the channel can dramatically alter antagonist affinity; mutating three amino acid residues in the rat TRPV1 to their human counterparts decreased the IC₅₀ for capsazepine inhibition of the pH response from over 10,000 nM to 924 nM. nih.gov These findings underscore the importance of specific amino acid residues within the channel's structure for antagonist interaction.

Table 1: Inhibitory Potency of Capsazepine (a this compound Analog) on TRPV1 This table provides examples of reported inhibitory concentrations. Values can vary based on experimental conditions.

| Assay Type | Target | Stimulus | Reported IC₅₀ / Inhibitory Concentration | Reference |

|---|---|---|---|---|

| Ca²⁺ Influx Assay | Rat TRPV1 | pH 5.5 | >10,000 nM | nih.gov |

| Ca²⁺ Influx Assay | Mutant Rat TRPV1 (humanized) | pH 5.5 | 924 ± 241 nM | nih.gov |

| Ca²⁺ Imaging | Human Corneal Fibroblasts (TRPV1) | Capsaicin (20 µM) | Effective blockade at 10 µM | nih.gov |

Specificity and Selectivity Profiles Across Receptor Subtypes

This compound is a synthetic compound recognized primarily for its antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. nih.gov It is a molecular fusion of synthetic capsaicin and the local anesthetic benzocaine (B179285). nih.govucl.ac.uk Its specificity is demonstrated by its ability to inhibit responses mediated by the activation of TRPV1 by capsaicin. nih.gov

The selectivity of a pharmacological agent refers to its ability to bind to a specific receptor subtype over others. In the context of this compound, its selectivity profile appears to be narrowly focused on the TRPV1 receptor. Research indicates that this compound specifically antagonizes capsaicin-induced activity at this receptor. nih.govucl.ac.uk For instance, in isolated guinea pig tissues, this compound at concentrations ranging from 1.0 to 100.0 μM effectively inhibited various sensory and functional activities sensitive to 1.0 μM capsaicin. nih.gov

The broader family of Transient Receptor Potential (TRP) channels includes several subfamilies such as TRPV, TRPA, and TRPM, many of which are involved in sensory perception. nih.govnih.gov While TRPV1 is activated by capsaicin, heat, and protons, other channels respond to different stimuli; for example, TRPA1 is activated by pungent compounds like mustard oil, and TRPM8 is activated by cold temperatures and menthol. nih.gov The pharmacology for many of these non-TRPV1 channels is still not fully characterized, and highly selective ligands are rare. nih.govresearchgate.net

There is limited published data detailing the activity of this compound at other TRP channel subtypes like TRPV2, TRPV3, TRPA1, or TRPM8. Its primary characterization in the literature is as a "capsaicin-sensitive functional antagonist," suggesting its action is specific to blocking the effects of capsaicin at the TRPV1 receptor. nih.govucl.ac.uk This contrasts with other less selective TRPV1 modulators, such as capsazepine, which has been shown to inhibit nicotinic and voltage-gated calcium channels, as well as TRPM8, in addition to its effects on TRPV1. openpainjournal.com The focused action of this compound on capsaicin-sensitive pathways underscores its specificity for TRPV1-mediated mechanisms.

Table 1: Specificity Profile of this compound

| Receptor Subtype | Reported Activity of this compound | Description of Interaction |

|---|---|---|

| TRPV1 (Capsaicin Receptor) | Antagonist | Inhibits capsaicin-induced spinal release of substance P-like immunoreactivity and reverses capsaicin-induced hypotensive spinal reflex. nih.gov |

| Other TRP Channels (e.g., TRPV2, TRPV3, TRPA1, TRPM8) | No significant activity reported | Literature primarily characterizes this compound in the context of its interaction with capsaicin-sensitive (TRPV1) receptors, with a lack of data on significant off-target effects on other TRP channels. ucl.ac.uk |

| Non-TRP Receptors | No significant activity reported | The structure of this compound incorporates a benzocaine moiety, a local anesthetic that acts on voltage-gated sodium channels, but its primary reported pharmacological action is as a TRPV1 antagonist. ucl.ac.uk |

Comparative Analysis with Other Vanilloid Receptor Modulators

This compound's pharmacological profile is best understood when compared with other key modulators of the TRPV1 receptor, such as the agonists capsaicin and resiniferatoxin (B1680534) (RTX), and the non-pungent analog capsiate (B39960). These compounds all interact with the TRPV1 receptor but elicit different functional responses due to variations in their chemical structure and binding kinetics.

Capsaicin , the pungent compound from chili peppers, is the archetypal TRPV1 agonist. mdpi.comwikipedia.org It activates the TRPV1 channel, leading to an influx of cations and the sensation of heat and pain. nih.gov In contrast, this compound acts as a functional antagonist, blocking the activation of TRPV1 by capsaicin. nih.gov While capsaicin initially excites sensory neurons, prolonged exposure leads to desensitization, a property utilized for analgesic effects. frontiersin.org

Resiniferatoxin (RTX) , found in the plant Euphorbia resinifera, is an ultrapotent TRPV1 agonist, estimated to be thousands of times more potent than capsaicin. cellphysiolbiochem.comnih.gov Like capsaicin, it activates and then profoundly desensitizes TRPV1-expressing neurons. nih.gov Although both are agonists, the sheer potency of RTX distinguishes it from capsaicin. nih.gov In comparison, this compound does not activate the receptor but instead prevents its activation by such agonists. nih.gov

Capsiate is a non-pungent analog of capsaicin found in a specific variety of sweet peppers. Structurally, it differs from capsaicin by an ester bond instead of an amide bond. This change is significant because while both compounds have a similar potency for activating TRPV1 receptors in the gut, capsiate is hydrolyzed in the oral mucosa and does not produce the characteristic burning sensation of capsaicin. This makes it a "silent" agonist in the mouth but active elsewhere. This compound, being an antagonist, serves the opposite function by blocking the receptor's activation altogether.

The key difference lies in their classification: capsaicin and RTX are agonists (with varying potencies), capsiate is a functionally selective agonist, and this compound is an antagonist. nih.govucl.ac.uk this compound's unique structure, combining elements of capsaicin and benzocaine, was designed to specifically interfere with capsaicin's action at the receptor level. ucl.ac.uk

Table 2: Comparative Analysis of Vanilloid Receptor Modulators

| Compound | Chemical Class | Primary Mechanism at TRPV1 | Key Distinguishing Feature |

|---|---|---|---|

| This compound | Synthetic Oxazole/Benzoate | Antagonist | Blocks capsaicin-induced activation of the TRPV1 receptor. nih.gov |

| Capsaicin | Vanilloid (Amide) | Agonist | Pungent; activates TRPV1 leading to excitation and subsequent desensitization. nih.govmdpi.com |

| Resiniferatoxin (RTX) | Diterpene (Vanilloid moiety) | Ultrapotent Agonist | Significantly more potent than capsaicin in activating TRPV1. cellphysiolbiochem.comnih.gov |

| Capsiate | Vanilloid (Ester) | Agonist | Non-pungent; activates TRPV1 in the gut but not the oral cavity due to hydrolysis. |

Structure Activity Relationships Sar and Molecular Design

Structural Archetypes and Pharmacophore Models of Capsazocaine

The widely accepted pharmacophore model for TRPV1 antagonists like this compound identifies three crucial structural features. nih.govnih.gov This model serves as a template for designing new antagonists and was developed through the analysis of various antagonist structures and their interactions with the TRPV1 channel. nih.gov The key components of this pharmacophore are:

A polar head (Region A): This region typically contains a hydrogen-bond donor and acceptor.

A central linker (Region B): This component connects the polar head and the hydrophobic tail.

A hydrophobic tail (Region C): This lipophilic part of the molecule is crucial for binding. nih.gov

In capsazepine (B1668289), the precursor to many antagonists including the conceptual framework for this compound, the amide bond of capsaicin (B1668287) is replaced by a thiourea (B124793) group. This modification forces the aromatic ring into an orthogonal orientation relative to the thiourea bond, a feature once thought to be critical for its antagonist activity. nih.govwikipedia.org

Systematic Elucidation of Key Structural Regions (A, B, C)

The antagonist activity of this compound and its analogues is finely tuned by the specific chemical features within its three key regions.

Region A (Polar Head): This region, often an aromatic ring, engages in crucial hydrogen bonding within the vanilloid binding pocket of the TRPV1 receptor. nih.gov For instance, in capsaicin, the phenolic hydroxyl and amide groups are vital for its agonist activity. wikipedia.org Modifications in this area in antagonists can significantly alter potency.

Region B (Linker): The linker's structure and flexibility are critical. In capsazepine, the thiourea moiety acts as a tether. nih.gov The nature of this central motif, whether it's a thiourea, urea (B33335), or another group, influences the molecule's conformational properties and, consequently, its interaction with the receptor.

Region C (Hydrophobic Tail): This lipophilic tail is essential for anchoring the molecule in a hydrophobic pocket of the receptor. The size and shape of this group can impact binding affinity and selectivity. For example, replacing the branched, unsaturated aliphatic chain of natural capsaicin with a simpler n-octyl chain resulted in a synthetically more accessible analogue with similar potency. ucl.ac.uk

Influence of Conformational Dynamics on Receptor Binding and Activity

The three-dimensional shape and flexibility, or conformational dynamics, of this compound and related molecules are critical determinants of their interaction with the TRPV1 receptor. nih.govnih.gov The ability of a molecule to adopt a specific conformation allows it to fit optimally into the receptor's binding site.

The development of capsazepine from capsaicin introduced a key conformational constraint. wikipedia.org The replacement of the amide with a thiourea and the presence of a propylidene linker forces the A-region's aromatic ring into a specific, non-coplanar orientation. wikipedia.org This rigidity was long considered a hallmark of vanilloid antagonism. wikipedia.org Research into conformationally constrained analogues, such as those involving tetrahydroisoquinoline structures, has been undertaken to further refine the understanding of the ideal conformation for antagonist activity. ucl.ac.uk These studies help to define the precise spatial arrangement of the pharmacophoric groups required for effective binding and blocking of the channel. ucl.ac.uk

Molecular modeling and simulation have become indispensable tools for studying the SAR of TRPV1 antagonists. unisi.itnih.gov Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics (MD) simulations provide insights into how these molecules behave at an atomic level. unisi.itmdpi.com

MD simulations can reveal the dynamic process of a ligand binding to the receptor and the subsequent conformational changes in both the ligand and the protein. mdpi.comjci.org For example, simulations have been used to explore the binding pathways of capsaicin and to validate homology models of the human TRPV1 receptor with bound antagonists. nih.gov These computational methods allow researchers to visualize the interactions between the antagonist and key amino acid residues in the binding pocket, such as Y511, S512, R557, and E570, which are known to be important for binding capsaicin-like compounds. nih.gov This detailed understanding aids in the rational design of new, more potent, and selective antagonists. nih.gov

Design Principles for this compound Analogues and Derivatives

The design of new this compound analogues is guided by the established pharmacophore model and a deep understanding of its SAR. The primary goal is often to enhance antagonist potency, selectivity, and pharmacokinetic properties. nih.govwikipedia.org

Rational drug design for TRPV1 antagonists involves targeted modifications to the A, B, and C regions of the this compound scaffold. mdpi.com Strategies often focus on:

Optimizing Region A: Introducing different substituents on the aromatic ring to fine-tune electronic properties and hydrogen-bonding capabilities. For example, adding an iodo-substituent to a capsazepine-like thiourea produced a compound with 5-fold greater potency. ucl.ac.uk

Modifying the Linker (Region B): Exploring alternatives to the thiourea or urea groups to improve stability and conformational properties. N-Arylcinnamides have emerged as a potent class of TRPV1 antagonists with better selectivity than capsazepine. wikipedia.org

Varying the Hydrophobic Tail (Region C): Altering the length, branching, or cyclization of the hydrophobic tail to improve binding affinity and metabolic stability.

These rational design approaches have led to the development of numerous potent TRPV1 antagonists, including compounds that have advanced to clinical trials. wikipedia.org

Structure-Driven Modifications and Their Pharmacological Consequences

The pharmacological identity of this compound as a TRPV1 antagonist is a direct consequence of its specific molecular architecture, which merges features from an agonist (capsaicin) and a channel blocker (benzocaine). Current time information in Bangalore, IN. The structure-activity relationship of capsaicinoids is traditionally understood by dividing the molecule into three key regions: the aromatic A-region, the amide linkage B-region, and the hydrophobic C-region tail. This compound represents a significant modification of this template, leading to a reversal of pharmacological effect from agonist to antagonist.

The key structural alteration in this compound is the replacement of the vanillyl group and amide linker of capsaicin with a structure derived from benzocaine (B179285), integrated into a diazepine (B8756704) ring system. This change is fundamental to its pharmacological profile. While capsaicin activates the TRPV1 channel, leading to the perception of pain and heat, this compound binds to the receptor without activating it, thereby blocking capsaicin from binding and inducing its usual effects. Current time information in Bangalore, IN. It effectively functions as a competitive antagonist.

Research on related TRPV1 modulators shows that even minor changes to the core structure can dramatically alter function, sometimes converting a potent antagonist into a full agonist. This highlights the sensitivity of the TRPV1 receptor to the precise stereochemistry and electronic properties of the binding molecule.

Table 1: Comparative Structural and Pharmacological Features

This table illustrates the conceptual modification from parent compounds to this compound.

| Compound | Key Structural Features | Primary Pharmacological Action at TRPV1 Receptor |

| Capsaicin | Vanillyl group (A-region), Amide linker (B-region), Hydrophobic alkyl chain (C-region) | Agonist |

| Benzocaine | p-Aminobenzoic acid ethyl ester | Local Anesthetic (Sodium Channel Blocker) |

| This compound | Benzocaine-like moiety fused with a diazepine ring, lacking the phenolic hydroxyl group of capsaicin | Antagonist Current time information in Bangalore, IN. |

Computational Approaches in SAR Analysis

While specific, large-scale computational studies on this compound itself are not extensively detailed in publicly available literature, the field relies heavily on computational methods to analyze the SAR of TRPV1 antagonists. These approaches are essential for understanding binding interactions and predicting the activity of novel derivatives.

Molecular Docking studies are commonly employed to visualize how molecules like this compound fit into the binding pocket of the TRPV1 receptor. These models can predict the specific amino acid residues that the molecule interacts with. For this compound, docking simulations would aim to explain how its unique structure allows it to occupy the binding site, likely forming different or more stable interactions than capsaicin, which prevents the conformational changes required for channel activation. The absence of the key hydrogen-bonding vanillyl group, present in capsaicin, is a critical factor that these models would explore to explain its antagonist activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. rsc.org QSAR aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. rsc.org For a series of this compound analogues, a QSAR model could be developed to predict their antagonist potency based on various physicochemical descriptors, such as:

Lipophilicity (LogP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with the receptor's binding pocket.

Electronic Properties: The distribution of charge within the molecule, which governs electrostatic and hydrogen-bonding interactions.

Steric Parameters: The size and shape of different substituents, which determine how well the molecule fits into the receptor.

By applying these computational tools, researchers can rationally design and prioritize new this compound derivatives for synthesis and testing, accelerating the discovery of compounds with improved pharmacological profiles. rsc.org These methods help identify which structural modifications are most likely to enhance antagonist potency or introduce other desirable properties.

Chemical Synthesis Methodologies and Derivatization Strategies

Synthetic Routes to Capsazocaine and Core Scaffolds

The synthesis of capsaicinoids and their analogs, a family to which this compound belongs, has evolved from classical methods to more sophisticated and efficient modern techniques. Understanding these approaches is key to postulating the synthetic pathways for this compound.

Historical Synthetic Pathways

Historically, the synthesis of capsaicin-like molecules has often revolved around the formation of the characteristic amide bond. A common strategy involves the coupling of a vanillylamine (B75263) derivative with a suitable carboxylic acid or its activated form. For instance, the synthesis of Capsaicin (B1668287) itself can be achieved by reacting vanillylamine with 8-methyl-6-nonenoyl chloride. This fundamental approach, while effective, often involves multiple steps and may lack the efficiency and stereocontrol of more contemporary methods.

Modern and Stereoselective Synthetic Techniques

Modern synthetic chemistry offers a toolkit of advanced methodologies that could be applied to the synthesis of this compound with greater precision and efficiency. Techniques such as catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) could be employed to construct the core aromatic and side-chain scaffolds. Furthermore, the development of stereoselective synthesis would be crucial if this compound possesses chiral centers. Methods like asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions could be employed to produce specific stereoisomers, which is often critical for understanding biological activity. While specific stereoselective syntheses for this compound are not documented in readily available literature, the principles of modern organic synthesis provide a clear roadmap for how such a synthesis could be designed and executed.

Synthetic Accessibility and Yield Optimization

Table 1: Key Considerations for Yield Optimization in this compound Synthesis

| Factor | Description | Potential Strategies |

| Starting Materials | Availability, cost, and purity of the initial chemical building blocks. | Sourcing from reliable chemical suppliers, or developing efficient in-house syntheses for key precursors. |

| Reaction Conditions | Temperature, pressure, solvent, and catalyst choice for each synthetic step. | Systematic screening of reaction parameters using techniques like Design of Experiments (DoE) to identify optimal conditions. |

| Purification | Isolation and purification of the final product from the reaction mixture. | Development of efficient purification protocols, such as chromatography or crystallization, to obtain high-purity this compound. |

| Scale-Up | Transitioning the synthesis from a laboratory scale to a larger, more productive scale. | Addressing potential challenges related to heat transfer, mixing, and safety that arise during scale-up. |

Chemical Modification of this compound for Analog Development

The synthesis of analogs is a cornerstone of medicinal chemistry, allowing researchers to explore how structural changes in a molecule affect its biological activity. The chemical modification of this compound would be instrumental in understanding its structure-activity relationship (SAR) and in developing tools for target identification.

Derivatization for Probing Structure-Activity Landscapes

Table 2: Potential Derivatization Strategies for this compound SAR Studies

| Molecular Region | Modification Strategy | Rationale |

| Aromatic Ring | Introduction of various substituents (e.g., halogens, alkyl groups, electron-withdrawing/donating groups). | To probe the electronic and steric requirements of the binding pocket. |

| Amide Linkage | Replacement with other functional groups (e.g., ester, sulfonamide, reversed amide). | To assess the importance of the amide bond for biological activity. |

| Side Chain | Variation in length, branching, and incorporation of cyclic structures. | To investigate the influence of lipophilicity and conformational flexibility on target engagement. |

Introduction of Chemical Probes for Target Engagement Studies

To identify the biological targets of this compound, chemical probes can be synthesized. These are analogs that incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a photoaffinity label. These probes can be used in various biochemical and cell-based assays to visualize the localization of the compound within cells and to isolate its binding partners. The synthesis of such probes requires careful planning to ensure that the attachment of the reporter tag does not significantly alter the biological activity of the parent molecule. This often involves attaching the probe via a linker to a position on the this compound scaffold that is not critical for its interaction with its target.

Pre Clinical Research Paradigms and Experimental Models

In Vivo Animal Models for Mechanistic Elucidation

Rodent models, primarily rats and mice, have been instrumental in elucidating the physiological and pathophysiological roles of TRPV1 and the in vivo efficacy of its antagonists, including Capsazepine (B1668289). These models allow for the investigation of complex systemic responses that cannot be replicated in vitro.

In a rat model of hemorrhagic shock, the administration of Capsazepine was shown to improve survival rates. nih.gov This therapeutic benefit was associated with an attenuation of the increase in plasma catecholamine levels and a reduction in severe metabolic acidosis. nih.gov These findings suggest that TRPV1 activation plays a significant role in the cardiovascular responses to hemorrhagic shock.

Capsazepine has also been investigated in mouse models of pain and opioid use. Acute treatment with Capsazepine was found to potentiate the antinociceptive effects of morphine in the hot-plate test. nih.gov Furthermore, repeated co-treatment with Capsazepine attenuated the development of tolerance to morphine's analgesic effect and reduced the development of morphine dependence. nih.gov

In a rat model of colitis induced by trinitrobenzene sulfonic acid (TNBS), repeated administration of Capsazepine was found to attenuate the inflammatory damage. mdpi.com This protective effect was linked to its antagonistic action on TRPV1 channels and the subsequent inhibition of neurogenic inflammation. mdpi.com

Table 4: Effects of Capsazepine in Rodent Models

| Animal Model | Condition | Key Findings with Capsazepine |

|---|---|---|

| Rat | Hemorrhagic Shock | Improved survival rates, attenuated increase in plasma catecholamines nih.gov |

| Mouse | Morphine Treatment | Potentiated morphine antinociception, attenuated tolerance and dependence nih.gov |

Capsazepine is a critical pharmacological tool for characterizing the role of TRPV1 in modulating sensory neuron excitability. By selectively blocking TRPV1 channels, researchers can dissect the contribution of this channel to neuronal firing patterns and sensitization in response to various stimuli.

The excitability of capsaicin-responsive dorsal root ganglia (DRG) neurons can be modulated by various factors. nih.gov While not directly testing Capsazepine, studies on these neurons provide the context for its use. For instance, substance P increases the excitability of these neurons, an effect that could be potentially blocked by a TRPV1 antagonist if the signaling pathway involves TRPV1 activation. nih.gov

Capsazepine's primary utility in this context is as a selective antagonist to confirm that a physiological response is mediated by TRPV1. nih.gov For example, if a compound is found to excite sensory neurons, the application of Capsazepine can determine if this excitation is dependent on TRPV1 activation. A reduction or elimination of the excitatory response in the presence of Capsazepine would indicate a TRPV1-mediated mechanism.

The compound has been used to demonstrate that capsaicin (B1668287) and resiniferatoxin (B1680534) act specifically on a subset of primary afferent sensory neurons to open a cation-selective ion channel, thereby increasing their excitability. nih.gov The discovery of Capsazepine as the first competitive antagonist for these excitants has been pivotal in advancing the understanding of the function of these capsaicin-sensitive sensory neurons. nih.gov

Biochemical and Biophysical Methodologies

A variety of in vitro techniques are employed to characterize the interaction between capsazepine and the TRPV1 receptor at a molecular and cellular level. These methods are essential for determining its potency, mechanism of action, and utility as a research tool.

Receptor binding assays are a direct method to study the interaction of a compound with its target receptor. In the context of capsazepine, these assays typically involve radioligand displacement. A radiolabeled, high-affinity TRPV1 agonist, most commonly [³H]-resiniferatoxin (RTX), is incubated with a preparation of membranes from cells or tissues expressing the TRPV1 receptor. The amount of radioactivity bound to the membranes is then measured.

When capsazepine is added to this system, it competes with the radioligand for the same binding site on the TRPV1 channel. mdpi.comnih.gov By measuring the decrease in radioligand binding at various concentrations of capsazepine, a competition curve can be generated. From this curve, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated, providing a quantitative measure of capsazepine's binding affinity for the TRPV1 receptor. This methodology was fundamental in establishing capsazepine as a competitive antagonist. mdpi.com

| Radioligand | Experimental System | Antagonist | Result |

| [³H]resiniferatoxin | Rat spinal cord membranes | Capsazepine | Displaced specific binding, confirming competitive interaction. |

| [³H]resiniferatoxin | Membranes from urinary bladder of rats | Capsazepine | Used to characterize TRPV1 receptors in non-neuronal tissue. mdpi.com |

This table summarizes findings from receptor binding assays involving Capsazepine.

Functional assays are crucial for understanding how receptor binding translates into a physiological effect. For an ion channel like TRPV1, the primary function is to allow the influx of cations, particularly calcium (Ca²⁺), upon activation.

Electrophysiological Recordings: Techniques such as whole-cell patch-clamp are used to directly measure the ion currents flowing through the TRPV1 channel in individual cells (e.g., dorsal root ganglion neurons or HEK293 cells engineered to express TRPV1). nih.govphysiology.org In this setup, a TRPV1 agonist like capsaicin is applied, which elicits a characteristic inward current. The subsequent application of capsazepine is shown to block or reverse this agonist-induced current. nih.govphysiology.org The rate and extent of this block can be quantified to determine capsazepine's antagonistic potency. Studies have shown that 10 µM of capsazepine can reversibly reduce the current responses to 500 nM of capsaicin in voltage-clamped rat dorsal root ganglion neurons. mdpi.commdpi.com

Calcium Imaging: This widely used technique visualizes the functional consequence of TRPV1 activation—an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.gov Cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 or Fluo-4 AM. When a TRPV1 agonist is applied, the channel opens, Ca²⁺ flows into the cell, and the dye fluoresces. This change in fluorescence is captured using microscopy and quantified. Capsazepine's role in these experiments is to demonstrate that the observed Ca²⁺ influx is specifically due to TRPV1 activation. Pre-incubation with or co-application of capsazepine prevents or significantly reduces the agonist-induced increase in fluorescence, confirming its antagonistic action on the channel's function. nih.govresearchgate.net

| Experimental Model | Agonist/Stimulus | Capsazepine Concentration | Observed Effect | Reference |

| Rat DRG Neurons | Capsaicin (1 µM) | Not specified | Prevented capsaicin-induced inhibition of I(h) currents. | nih.gov |

| Human Odontoblast-like Cells | Mannitol / Xylitol / Heat (45°C) | 10 µM | Reduced the increase in cytosolic Ca²⁺. | nih.gov |

| Rat Hippocampal Slice | Anandamide | 10 µM | Blocked the anandamide-induced increase in paired-pulse depression. | |

| Rat Colon Sensory Neurons | Capsaicin (10⁻⁸ M) | 1 µM | Significantly attenuated the reduction in voltage-gated Na⁺ currents. | physiology.org |

| Cultured Rat DRG Neurons | Anandamide (10 or 100 µM) | 1 µM | Abolished inward currents. | nih.gov |

This table presents selected findings from functional assays demonstrating the antagonistic effects of Capsazepine.

Fluorescence-based functional assays are a cornerstone of modern drug discovery and receptor characterization, offering high-throughput capabilities. Calcium imaging, as described above, is the most common type of fluorescence-based assay for TRPV1. These assays utilize fluorescent probes that are sensitive to changes in the intracellular environment, primarily Ca²⁺ levels.

The methodology typically involves cell lines that stably express the human or rodent TRPV1 receptor, which are loaded with a calcium-sensitive dye (e.g., Fluo-4, Fura-2). nih.govresearchgate.net The baseline fluorescence is measured, after which the antagonist (capsazepine) is added, followed by the agonist (capsaicin). The change in fluorescence intensity directly correlates with the influx of calcium through the TRPV1 channel.

These assays are highly adaptable for screening and pharmacological profiling:

Determining Potency: By testing a range of capsazepine concentrations against a fixed concentration of an agonist, an IC50 value can be determined, which represents the concentration of capsazepine required to inhibit 50% of the agonist's response. For example, in capsaicin-stimulated human odontoblast-like cells, the IC50 of capsazepine was determined to be 20.95 μM using a fluorescence intensity assay. nih.gov

High-Throughput Screening (HTS): The assay can be automated using multi-well plates and fluorescence plate readers (like the FLIPR® system), allowing for the rapid testing of many compounds. moleculardevices.com In this context, capsazepine often serves as a positive control for antagonism, providing a benchmark against which new potential TRPV1 antagonists are measured. moleculardevices.com

These fluorescence-based methods provide a robust, sensitive, and scalable way to functionally assess the activity of TRPV1 antagonists like capsazepine. nih.govscispace.com

Advanced Methodologies in Capsazocaine Research

Target Identification and Validation Approaches

Identifying the precise molecular targets of a compound and validating their relevance is a cornerstone of modern drug discovery. nih.gov For Capsazocaine, while its primary interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is established, advanced methods are crucial for a comprehensive understanding of its target landscape and for discovering potential secondary or off-target interactions.

Chemical proteomics is a powerful strategy used to identify the protein targets of small molecules directly within complex biological systems. japsonline.comresearchgate.net This approach utilizes a chemically modified version of the compound of interest, known as a probe, to "fish" for its binding partners in cell lysates or even in living cells. nih.govrsc.org The probe is typically designed with a reactive group for covalent linkage and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and identification. nih.gov

Table 1: General Workflow of Chemical Proteomics for Target Identification

| Step | Description |

|---|---|

| 1. Probe Design & Synthesis | A bioactive molecule (e.g., this compound) is chemically modified to include a reactive group and a reporter tag, while aiming to preserve its original biological activity. nih.gov |

| 2. Target Fishing | The probe is incubated with a complex protein mixture (e.g., cell lysate) to allow binding to its target proteins. nih.gov |

| 3. Enrichment | The probe-protein complexes are captured and isolated from the mixture using the reporter tag (e.g., affinity purification for biotin-tagged probes). |

| 4. Protein Identification | The enriched proteins are separated (e.g., via SDS-PAGE) and identified using mass spectrometry-based proteomic analysis. nih.gov |

Quantitative proteomics offers methods to assess drug-target engagement and stability within the cellular environment without requiring chemical modification of the drug. researchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are based on the principle that a protein's thermal stability increases when it is bound to a ligand. brieflands.com

By treating cells or cell lysates with this compound and then subjecting them to a heat gradient, researchers could identify proteins that are stabilized by the compound. The stabilized proteins are those that remain soluble at higher temperatures, which can be quantified using mass spectrometry. brieflands.com This approach can validate the engagement of this compound with TRPV1 and systematically map its other interactors across the entire proteome. nih.gov Other methods, such as Stability of Proteins from Rates of Oxidation (SPROX), measure changes in protein stability against chemical denaturation to identify ligand binding. brieflands.com

Table 2: Comparison of Quantitative Proteomics Methods for Target Engagement

| Method | Principle | Advantage | Application to this compound |

|---|---|---|---|

| CETSA | Ligand binding increases the thermal stability of the target protein. | Can be performed in live cells and tissues, providing physiological relevance. brieflands.com | Confirms direct binding of this compound to TRPV1 and other potential targets in an intracellular context. |

| TPP | Combines CETSA with quantitative mass spectrometry for proteome-wide analysis. brieflands.com | Provides an unbiased, global view of all proteins that interact with the drug. brieflands.com | Identifies the complete target profile of this compound, including off-targets. |

| SPROX | Ligand binding increases protein stability against chemical denaturation and subsequent oxidation. brieflands.com | Does not require heating, which can be beneficial for membrane proteins or large complexes. brieflands.com | Measures this compound's interaction with targets that might be sensitive to thermal denaturation. |

Once potential targets are identified, their biological relevance to the drug's action must be validated. nih.gov Genetic manipulation techniques are invaluable for this purpose. pharmaron.com Methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing allow for the specific knockdown or knockout of genes encoding putative target proteins. synthego.comsynthego.com

To validate TRPV1 as the primary target for this compound's antagonist activity, researchers could use CRISPR-Cas9 to create a cell line where the TRPV1 gene is knocked out. selectscience.net If this compound no longer elicits its characteristic cellular response in these cells compared to wild-type cells, it provides strong evidence that its action is mediated through TRPV1. This approach can systematically test the functional relevance of any new targets identified through proteomics. selectscience.net

Table 3: Key Genetic Manipulation Techniques for Target Validation

| Technique | Mechanism | Outcome | Use in this compound Research |

|---|---|---|---|

| RNA interference (RNAi) | Uses small interfering RNAs (siRNAs) to induce degradation of a specific target mRNA. nih.gov | Transient reduction (knockdown) of protein expression. | Temporarily reduce TRPV1 levels to observe the impact on this compound's efficacy. |

| CRISPR-Cas9 | A nuclease (Cas9) is guided by an RNA sequence to a specific DNA location to create a double-strand break, leading to gene disruption. synthego.com | Permanent disruption (knockout) of a gene. selectscience.net | Create a permanent TRPV1-null cell line or animal model to definitively test the protein's role in this compound's mechanism. |

| CRISPRi/a | A "dead" Cas9 (dCas9) is fused to transcriptional repressors (CRISPRi) or activators (CRISPRa) to decrease or increase gene expression without editing the DNA. synthego.com | Tunable and reversible control of gene expression. | Modulate the expression level of TRPV1 up or down to study how target density affects the response to this compound. |

Integrative Omics Approaches in Understanding Mechanisms

To build a comprehensive picture of this compound's effects, researchers can turn to integrative "multi-omics" approaches. mdpi.com This involves combining data from different molecular layers—genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels)—to understand the system-wide biological response to the compound. hortherbpublisher.comnih.gov

For instance, after treating neuronal cells with this compound, transcriptomics could reveal which genes are up- or down-regulated. Proteomics would show the corresponding changes in protein levels, while metabolomics would identify alterations in cellular metabolic pathways. nih.gov Integrating these datasets can reveal the downstream signaling cascades and metabolic shifts that occur after this compound binds to TRPV1, providing a holistic view of its mechanism of action far beyond simple receptor antagonism. mdpi.com This approach helps connect the initial drug-target interaction to the ultimate physiological or phenotypic outcome. frontlinegenomics.com

Computational Drug Discovery and Bioinformatics

Computational methods are essential for accelerating drug discovery and providing atomic-level insights that are often inaccessible through experimental techniques alone. frontiersin.orgnih.gov These in silico approaches are used for everything from screening virtual compound libraries to simulating complex biological interactions. universiteitleiden.nl

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to a second (a receptor, like TRPV1). scirp.org By using the 3D structure of the TRPV1 channel, docking simulations can place this compound into the binding pocket, predict its binding energy, and identify the key amino acid residues involved in the interaction. This is particularly relevant for understanding how this compound, as an antagonist, interacts with the capsaicin (B1668287) binding site. googleapis.com

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture. ebsco.com MD simulations model the movement of every atom in the protein-ligand complex over time, offering insights into the conformational changes that occur upon binding. mdpi.com For this compound, MD simulations can reveal how its binding stabilizes a non-conductive state of the TRPV1 ion channel, providing a dynamic explanation for its antagonist activity. nih.gov These simulations are crucial for understanding the structural basis of drug action and for designing more potent and selective modulators. mdpi.com

| Binding Free Energy Calculation | Quantitatively estimate the binding affinity, considering entropic and enthalpic contributions. | Provides a more accurate prediction of this compound's potency and helps rationalize structure-activity relationships. |

Machine Learning for Predicting Structure-Activity Relationships

The exploration of this compound and related transient receptor potential vanilloid 1 (TRPV1) modulators has increasingly benefited from advanced computational techniques, particularly machine learning (ML). ML algorithms are pivotal in developing Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical correlation between the chemical structure of a compound and its biological activity. neovarsity.orgprotoqsar.com These models are instrumental in predicting the efficacy of novel compounds, optimizing lead candidates, and accelerating the drug discovery process by minimizing the need for extensive laboratory experimentation. neovarsity.orgprotoqsar.com

The general workflow for creating a QSAR model involves several key stages. neovarsity.orgprotoqsar.com It begins with the curation of a dataset comprising molecules with known biological activities against the target, in this case, the TRPV1 channel. For each molecule, a wide array of molecular descriptors are calculated; these are numerical values that represent the compound's physicochemical, topological, and structural properties. protoqsar.com Subsequently, statistical methods and ML algorithms are employed to build a predictive model that links these descriptors to the observed biological activity. neovarsity.orgprotoqsar.com Advanced ML approaches are particularly adept at capturing complex, non-linear relationships within the data. neovarsity.org

Several ML algorithms have been applied in QSAR modeling for drug discovery: neovarsity.orgnih.govnih.gov

| Machine Learning Algorithm | Description | Application in QSAR |

|---|---|---|

| Random Forests (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Effective for handling high-dimensional descriptor spaces and is resistant to overfitting. It can also provide measures of feature importance, identifying key structural determinants of activity. neovarsity.org |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that uses multiple layers to progressively extract higher-level features from the raw input. It is a key component of deep learning. nih.govnih.gov | Capable of modeling highly complex and non-linear structure-activity relationships. Has shown superior performance in predicting pharmacokinetic parameters like plasma half-life in some studies. nih.govnih.gov |

| Gradient Boosting Machines (GBM) | An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of its predecessor. | Known for high predictive accuracy in QSAR studies. neovarsity.org |

| Recurrent Neural Networks (RNNs) | A type of artificial neural network well-suited to learning from sequential data, such as the SMILES representation of a molecule. | Have shown promise in enhancing the accuracy of QSAR models for predicting various biological effects. researchgate.net |

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on its structural analog, capsazepine (B1668289), and other TRPV1 antagonists provides a strong precedent. For instance, 3D-QSAR analyses of substituted capsazepines have been performed to understand how different chemical substitutions affect antagonist activity. tandfonline.comnih.gov Such studies help in designing new derivatives with potentially improved potency by identifying sterically and electronically favorable modifications. tandfonline.comnih.govunisi.it The principles and methodologies from these studies are directly applicable to the rational design and optimization of this compound analogs.

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping is a powerful computational methodology central to modern drug discovery, including the search for novel TRPV1 modulators like this compound. A pharmacophore represents the essential ensemble of steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov For TRPV1 antagonists, these models are crucial for identifying new chemical scaffolds that can bind to the receptor and inhibit its function. tandfonline.comspringernature.com

The development of a pharmacophore model can be approached from two directions: ligand-based or structure-based. Ligand-based models are derived from a set of known active molecules, like capsazepine, by identifying their common chemical features. tandfonline.com Structure-based models are generated by analyzing the interaction points between a ligand and its binding site within the 3D structure of the protein, which has become more feasible with the availability of high-resolution structures of the TRPV1 channel. unisi.ittandfonline.commdpi.com

Research has identified a generally accepted pharmacophore for capsaicin-like TRPV1 ligands, which consists of three main regions: tandfonline.comnih.govtandfonline.com

A-Region (Polar Head): Typically a hydrogen-bond donor and acceptor group, such as the vanilloid head of capsaicin. tandfonline.com

B-Region (Linker): An amide or a similar linker group. tandfonline.com

C-Region (Hydrophobic Tail): A lipophilic moiety that interacts with hydrophobic pockets in the receptor. tandfonline.com

The pharmacophore model for TRPV1 antagonists specifically highlights three critical features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org

| Pharmacophore Feature | Chemical Moiety Example | Putative Interaction Site on TRPV1 |

|---|---|---|

| Hydrogen-Bond Acceptor | Amide carbonyl | Tyr667 (as H-bond donor) on one monomer. wikipedia.org |

| Hydrogen-Bond Donor | Phenolic hydroxyl, Amide N-H | Tyr667 (as H-bond acceptor) on the opposite monomer. wikipedia.org |

| Aromatic/Hydrophobic Ring | Benzene ring in capsazepine structure | Interaction with transmembrane helices S5 and S6. wikipedia.org |

Once a pharmacophore model is developed and validated, it is used as a 3D query in a process called virtual screening . biointerfaceresearch.commdpi.com In this process, large digital libraries containing millions of chemical compounds are computationally screened to find molecules that match the pharmacophore hypothesis. mdpi.comunina.it This allows researchers to rapidly identify a smaller, more manageable set of "hit" compounds for further experimental testing. biointerfaceresearch.com The process significantly narrows the field from millions of potential compounds to a few promising candidates, saving considerable time and resources. mdpi.com Studies on TRPV1 antagonists have successfully used this approach to identify novel scaffolds by screening publicly available and in-house databases. tandfonline.comnih.gov

Biomarker Discovery and Pharmacodynamic Assessment in Research Models

Biomarker discovery and pharmacodynamic (PD) assessment are critical for understanding the biological effects of a compound like this compound in research models. nuvisan.comresearchgate.net PD biomarkers are molecular indicators that provide evidence of a drug's effect on its intended target. alsglobal.comnih.gov In the context of this compound research, these biomarkers are essential for demonstrating target engagement (i.e., that the compound is interacting with the TRPV1 channel) and for quantifying its functional consequences in preclinical settings. nuvisan.com

The TRPV1 channel is a well-established sensor of noxious stimuli, and its activation in sensory neurons triggers the release of various neuropeptides. unife.itxiahepublishing.com The modulation of these neuropeptides serves as a key class of biomarkers for TRPV1 activity.

Substance P (SP): A neuropeptide involved in pain transmission and neurogenic inflammation. theinterstellarplan.com Research has shown that capsaicin, a potent TRPV1 agonist, induces the release of Substance P. A pivotal finding for this compound is that its infusion in rats inhibited the capsaicin-induced spinal release of Substance P-like immunoreactivity. nih.gov This provides direct biomarker evidence of its antagonist action at the TRPV1 receptor.

Calcitonin Gene-Related Peptide (CGRP): Another neuropeptide released from sensory nerve endings upon TRPV1 activation. unife.it Inhibition of CGRP release is a common measure of TRPV1 antagonist efficacy.

| Biomarker/PD Endpoint | Research Model | Assessment Method | Finding Related to this compound/TRPV1 Antagonism |

|---|---|---|---|

| Substance P Release | Rat (in vivo) | Immunoreactivity assay in spinal perfusate | This compound inhibited capsaicin-induced release of Substance P. nih.gov |

| Cardiovascular Reflexes (Blood Pressure, Heart Rate) | Rat (in vivo) | Physiological recording | This compound inhibited capsaicin-induced vagus reflex responses. nih.gov |

| Contractility of Isolated Tissues | Guinea Pig (in vitro) | Organ bath studies | This compound inhibited capsaicin-sensitive contractility in ileal, tracheal, and bronchial tissues. nih.gov |

| Nerve Damage/Stress Markers (e.g., ATF3, NPY) | Rat (in vivo) | qRT-PCR, Immunohistochemistry | These are established biomarkers for nerve terminal inactivation by potent TRPV1 agonists; their modulation by antagonists is a relevant research area. nih.gov |

Additionally, other biomarkers related to nerve injury or stress, such as Activating Transcription Factor 3 (ATF3) and Neuropeptide Y (NPY), have been identified following intense TRPV1 activation that leads to nerve terminal inactivation. nih.gov The ability of an antagonist like this compound to prevent or alter the expression of these markers could be another important area for pharmacodynamic assessment, providing deeper insights into its neuroprotective potential.

Theoretical Implications and Future Research Trajectories

Contributions to Understanding Vanilloid Receptor Physiology

Capsazocaine's primary contribution to the field lies in its ability to selectively block the activation of TRPV1 by capsaicin (B1668287) and other vanilloid agonists. frontiersin.org This has allowed researchers to dissect the specific roles of TRPV1 in various physiological and pathological processes.

Delineating TRPV1 Function: By using this compound as a pharmacological tool, scientists have been able to differentiate TRPV1-mediated responses from those triggered by other stimuli. For instance, studies have shown that this compound effectively blocks capsaicin-induced responses in rodents, providing a method to study the in vivo effects of TRPV1 antagonism. unife.it

Investigating Neurogenic Inflammation: The activation of TRPV1 on sensory neurons leads to the release of neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation. frontiersin.orgfrontiersin.org this compound has been instrumental in studying the role of TRPV1 in this process, which is implicated in conditions such as migraine and inflammatory pain. frontiersin.org

Understanding Pain Pathways: As a TRPV1 antagonist, this compound has been used in numerous preclinical studies to investigate the receptor's role in various pain models, including neuropathic and inflammatory pain. unife.itwikipedia.org These studies have helped to validate TRPV1 as a significant target for the development of new analgesic drugs. wikipedia.org

Exploring Non-Neuronal TRPV1: The expression of TRPV1 is not limited to sensory neurons; it is also found in non-neuronal tissues like the bladder, lungs, and epithelial cells. unife.itfrontiersin.org this compound has been used to probe the function of these non-neuronal TRPV1 receptors, revealing their involvement in conditions such as bladder inflammation and cystitis. unife.itfrontiersin.org

This compound as a Template for Novel Pharmacological Tools

The chemical structure of this compound, which incorporates features of both capsaicin and the local anesthetic benzocaine (B179285), has served as a foundational scaffold for the development of new and improved TRPV1 modulators. ucl.ac.uk

Structure-Activity Relationship (SAR) Studies: The this compound molecule has been the subject of extensive SAR studies. By modifying different parts of its structure, researchers have been able to identify key chemical features required for potent and selective TRPV1 antagonism. This has led to the design of a diverse range of antagonists with improved pharmacological properties. unife.it

Development of Second-Generation Antagonists: Early research with capsazepine (B1668289), a close analog of this compound, revealed challenges such as poor physical properties. unife.it This spurred the development of second-generation antagonists with better pharmacokinetic profiles and fewer off-target effects.

Probing Orthologue-Specific Differences: Interestingly, research has identified analogues of this compound that exhibit opposing activities at human and rat TRPV1 orthologues, acting as potent antagonists at the human receptor and potent agonists at the rat receptor. ucl.ac.uk This highlights the subtle but significant differences in the receptor structure across species and provides valuable tools for studying these variations.

Unexplored Aspects of this compound's Molecular Interactions

While it is established that this compound acts as a competitive antagonist at the capsaicin binding site, the precise molecular interactions governing its binding and inhibitory mechanism are not fully elucidated. biorxiv.orgnih.gov

Binding Site Dynamics: The vanilloid binding pocket on TRPV1 is a complex and dynamic region. nih.gov While the binding of agonists like capsaicin has been studied extensively, the specific conformational changes induced by the binding of an antagonist like this compound are less understood. Further research is needed to map the exact contact points and the allosteric changes that lead to the inhibition of channel gating.

Interaction with Different Gating Stimuli: TRPV1 is a polymodal channel, activated by heat, protons (acidic conditions), and various chemical ligands. frontiersin.org Capsazepine, a related compound, has been shown to be ineffective as an antagonist of proton-induced responses in rat TRPV1, while it blocks heat and capsaicin-induced activation. plos.org The precise effects of this compound on these different activation modes, and the molecular basis for any differential activity, remain an area for further investigation.

Role of Intracellular Domains: The intracellular N- and C-terminal domains of TRPV1 are known to play crucial roles in receptor desensitization and modulation by intracellular signaling molecules. mdpi.com How this compound binding influences these intracellular domains and their interactions with other proteins is an important question that requires further exploration.

Potential for Advanced Structural Biology Studies

Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM), have revolutionized the study of membrane proteins like TRPV1. azooptics.comnih.govnih.gov These techniques offer unprecedented opportunities to visualize the interactions between this compound and the TRPV1 channel at near-atomic resolution.

High-Resolution Structural Determination: Determining the cryo-EM structure of TRPV1 in complex with this compound would provide a detailed, three-dimensional view of the binding site. This would allow for the precise identification of the amino acid residues involved in the interaction and the conformational state of the channel when bound to the antagonist.

Visualizing Allosteric Changes: By comparing the structures of TRPV1 in its apo (unbound), agonist-bound, and this compound-bound states, researchers could visualize the allosteric conformational changes that occur throughout the channel upon ligand binding. This would provide critical insights into the mechanism of antagonism.

Time-Resolved Structural Studies: Emerging techniques in time-resolved cryo-EM could potentially be used to capture snapshots of the dynamic process of this compound binding and unbinding from the TRPV1 channel. nih.gov This would offer a deeper understanding of the kinetics of the interaction.

| Research Area | Potential Impact of Advanced Structural Biology |

| Drug Design | Facilitate the rational design of more potent and selective TRPV1 antagonists. |

| Understanding Antagonism | Provide a definitive structural basis for the mechanism of competitive antagonism. |

| Probing Channel Gating | Elucidate the conformational changes that prevent channel opening. |

Integration with Systems Biology Approaches

Systems biology offers a powerful framework for integrating large-scale experimental data to understand complex biological processes. nih.govfrontiersin.orgnumberanalytics.com Applying these approaches to this compound research can provide a more holistic understanding of its effects.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Capsazocaine’s pharmacological effects?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:

- Feasibility: Ensure access to this compound samples and validated assays.

- Novelty: Compare mechanisms against existing analgesics (e.g., capsaicin) using literature review strategies .

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as: “Does this compound (Intervention) exhibit superior nociceptive inhibition (Outcome) compared to capsaicin (Comparison) in murine models (Population)?” .

Q. What are best practices for conducting a systematic literature review on this compound?

- Methodological Answer :

-

Step 1 : Use academic databases (PubMed, Web of Science) with Boolean operators: This compound AND (mechanism OR pharmacokinetics OR toxicity). Avoid unreliable sources (e.g., Wikipedia) and prioritize peer-reviewed journals .

-

Step 2 : Organize findings into a comparative table (see Table 1) to identify contradictions or trends .

Table 1 : Example Literature Synthesis Template

Study Model System Dose Range Key Findings Limitations Smith et al. (2022) In vitro DRG neurons 1–100 μM TRPV1 activation at ≥10 μM No in vivo validation Lee et al. (2023) Murine thermal assay 5–50 mg/kg Analgesia at 20 mg/kg Short half-life noted

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Source Evaluation : Assess experimental conditions (e.g., purity of compounds, solvent effects) . For instance, discrepancies in EC50 values may arise from differences in cell lines or assay protocols .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., normalized inhibition rates) and apply heterogeneity tests (I² statistic) .

- Replication Studies : Design experiments to replicate conflicting results under controlled variables (e.g., standardized this compound batch, identical animal strains) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism or R’s

drcpackage . - Comparative Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across dose groups. For non-normal distributions, use non-parametric tests (Kruskal-Wallis) .

- Power Analysis : Pre-determine sample size using tools like G*Power to ensure statistical robustness, especially for rare endpoints (e.g., neurotoxicity) .

Q. How should researchers structure a manuscript to report this compound’s novel mechanisms?

- Methodological Answer :

- Results Section : Present data concisely using tables/figures. For example, a dose-response curve with confidence intervals (Figure 1) and a structure-activity relationship (SAR) table for analogs .

- Discussion Section : Contrast findings with prior studies. Address limitations (e.g., lack of clinical data) and propose follow-up experiments (e.g., pharmacokinetic profiling in primates) .

- Supplementary Materials : Include raw datasets, NMR spectra, and extended methodology to facilitate replication .

Guidelines for Data Presentation

- Tables/Figures : Follow journal-specific formatting (e.g., Roman numerals for tables, high-resolution TIFF/PDF for figures). Use color strategically (e.g., red for inhibitory effects, blue for activation) .

- Ethical Compliance : For in vivo studies, document IACUC approval and adherence to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.